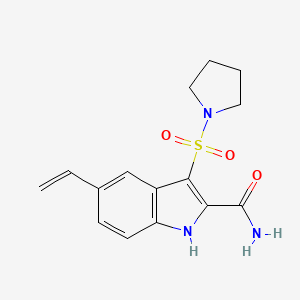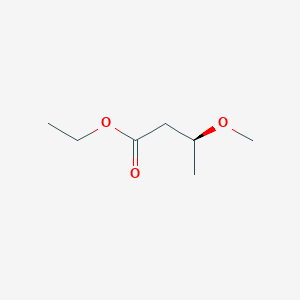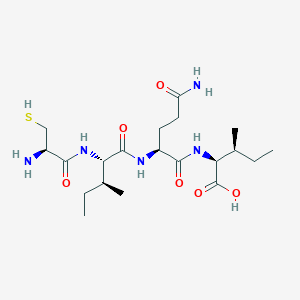![molecular formula C18H12N2O2 B14183904 Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate CAS No. 848134-97-4](/img/structure/B14183904.png)
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate is a nitrogen-containing heterocyclic compound. It belongs to the class of indenoquinoxaline derivatives, which are known for their diverse chemical reactivities and potential pharmacological activities. These compounds are often used as intermediates in organic synthesis and have shown promise in various pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of indenoquinoxaline derivatives with methyl acetate in the presence of a base such as sodium methoxide. The reaction is usually carried out in a solvent like dimethylformamide at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, amines, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound has been found to inhibit c-Jun N-terminal kinase (JNK), a key enzyme involved in various cellular processes. By inhibiting JNK, the compound can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. Additionally, the compound’s ability to donate nitric oxide (NO) through cytochrome P450-catalyzed oxidation may contribute to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate can be compared with other indenoquinoxaline derivatives, such as:
11H-indeno[1,2-b]quinoxalin-11-one oxime: Known for its JNK inhibitory activity and potential anti-inflammatory effects.
Tryptanthrin-6-oxime: Exhibits selective JNK inhibition and has been studied for its anticancer properties.
The uniqueness of this compound lies in its specific structural features and its ability to undergo diverse chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
848134-97-4 |
|---|---|
Molekularformel |
C18H12N2O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
methyl 2-indeno[1,2-b]quinoxalin-11-ylideneacetate |
InChI |
InChI=1S/C18H12N2O2/c1-22-16(21)10-13-11-6-2-3-7-12(11)17-18(13)20-15-9-5-4-8-14(15)19-17/h2-10H,1H3 |
InChI-Schlüssel |
HMFGGSKVAYGEIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


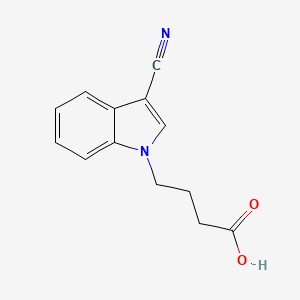
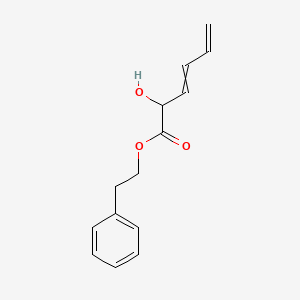

![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)
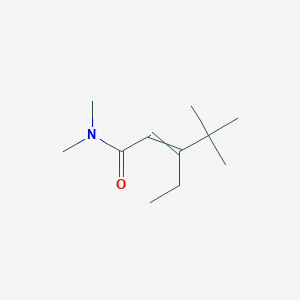
![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)
